N-cyclopentyl-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-ethoxybenzamide, also known as ABT-107, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). It is a small molecule drug that has shown potential therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopentyl-4-ethoxybenzamide works by binding to the allosteric site of mGluR2, which is a G protein-coupled receptor that is involved in the regulation of glutamate neurotransmission. By binding to the allosteric site, this compound enhances the activity of mGluR2, which in turn regulates the release of glutamate in the brain. This leads to a reduction in the activity of excitatory neurons, which can help alleviate the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of mGluR2, which leads to a reduction in the release of glutamate in the brain. This can help alleviate the symptoms of various neurological and psychiatric disorders. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-4-ethoxybenzamide is its selectivity for mGluR2. This means that it has fewer off-target effects compared to other drugs that target glutamate neurotransmission. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-cyclopentyl-4-ethoxybenzamide. One potential direction is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to study its effects on different brain regions and circuits, which may provide insights into its mechanism of action. Additionally, there is a need for further optimization of the compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-cyclopentyl-4-ethoxybenzamide involves a series of chemical reactions. The first step is the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is followed by the reaction of the resulting compound with cyclopentylamine to form this compound. The final step involves purification of the compound using chromatography techniques.
Scientific Research Applications
N-cyclopentyl-4-ethoxybenzamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of anxiety, depression, schizophrenia, and drug addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease.
properties
IUPAC Name |
N-cyclopentyl-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-9-7-11(8-10-13)14(16)15-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRRQDYAWDZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.